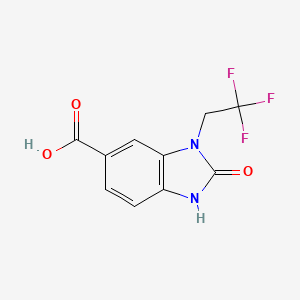

2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

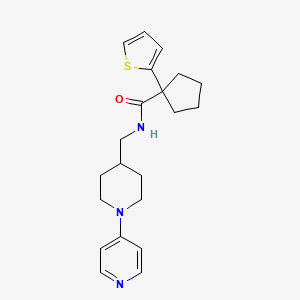

2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that has been widely used in scientific research. This compound is also known as TFB-TBOA, and it is a potent inhibitor of glutamate transporters.

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

The compound 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, due to its structural similarity with benzimidazole derivatives, might be involved in the synthesis of compounds with significant biological activities. For instance, benzimidazole derivatives bearing acidic heterocycles have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds, including structures with 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, showed high affinity for the AT1 receptor and were effective in inhibiting the angiotensin II-induced pressor response, suggesting potential for cardiovascular therapeutic applications (Kohara et al., 1996).

Supramolecular Chemistry

The carboxylic acid group in the compound suggests potential for forming hydrogen bonds and participating in the formation of supramolecular structures. Similar carboxylic acid derivatives have been studied for their ability to form centrosymmetric hydrogen-bonded cyclic dimers and participate in both intra- and intermolecular hydrogen bonds, leading to the formation of three-dimensional network structures, which are of interest in the field of crystal engineering and material science (Jianping Zhao et al., 2011).

Antiallergic Agents

Derivatives of benzopyrano[2,3-b]pyridines, which could potentially be synthesized from similar key intermediates as 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, have been shown to exhibit significant antiallergic activities. These compounds, when administered intravenously, displayed potent activity in antiallergic tests, suggesting their potential use in the development of new antiallergic medications (Nohara et al., 1985).

Binding Interactions

The 1,2,4-oxadiazol-5-ones class, to which 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is structurally related, has been explored for its binding interactions in supramolecular chemistry. These compounds have been used as ligands in forming non-covalent complexes, demonstrating the importance of such structures in understanding molecular recognition and designing receptor molecules (Reichert et al., 2001).

Propiedades

IUPAC Name |

2-oxo-3-(2,2,2-trifluoroethyl)-1H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O3/c11-10(12,13)4-15-7-3-5(8(16)17)1-2-6(7)14-9(15)18/h1-3H,4H2,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPHZNUPMTSNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N(C(=O)N2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2444175.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444180.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)

![ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate](/img/structure/B2444186.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)

![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)